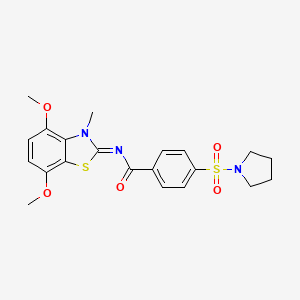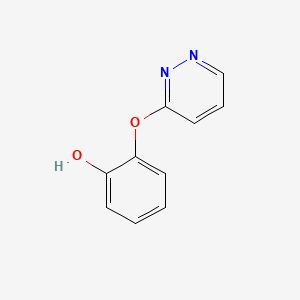
2-Pyridazin-3-yloxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridazin-3-yloxyphenol is a heterocyclic compound that features a pyridazine ring fused with a phenol group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridazine and phenol moieties in its structure allows it to exhibit diverse biological properties.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which 2-pyridazin-3-yloxyphenol belongs, have been reported to interact with a wide range of biological targets . These include enzymes like cyclooxygenase-2 , receptors such as the formyl peptide receptors , and ion channels . The role of these targets varies, but they are often involved in critical physiological processes and pathways.
Mode of Action
Pyridazinone derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For example, some pyridazinone derivatives inhibit enzyme activity, while others act as agonists or antagonists at receptor sites .
Biochemical Pathways
Pyridazinone derivatives have been reported to impact a wide range of biochemical pathways . These include pathways involved in inflammation, platelet aggregation, hypertension, and more . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.
Result of Action
Given the diverse range of targets and pathways that pyridazinone derivatives can impact, the molecular and cellular effects are likely to be varied and could include changes in enzyme activity, receptor signaling, and cellular function .
Biochemical Analysis
Biochemical Properties
For instance, ABT-963, a disubstituted pyridazinone, is a highly potent and selective cyclooxygenase-2 inhibitor . This suggests that 2-Pyridazin-3-yloxyphenol may also interact with specific enzymes and proteins, influencing their function and the biochemical reactions they are involved in.
Cellular Effects
Pyridazinones have been reported to have diverse pharmacological effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridazinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyridazinones are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridazin-3-yloxyphenol typically involves the reaction of 3-chloropyridazine with phenol in the presence of a base. This reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the phenol group replaces the chlorine atom on the pyridazine ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain consistent reaction parameters and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridazin-3-yloxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
2-Pyridazin-3-yloxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
Pyridazine: A simpler analog with similar biological activities.
Pyridazinone: Contains a carbonyl group, offering different pharmacological properties.
Phenoxypyridazine: Similar structure but with different substitution patterns.
Uniqueness: 2-Pyridazin-3-yloxyphenol is unique due to the presence of both pyridazine and phenol groups, which confer a combination of properties not found in its analogs. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-pyridazin-3-yloxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-4-1-2-5-9(8)14-10-6-3-7-11-12-10/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADZTRDPTMOUHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=NN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249285-64-0 |
Source


|
| Record name | 2-(pyridazin-3-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
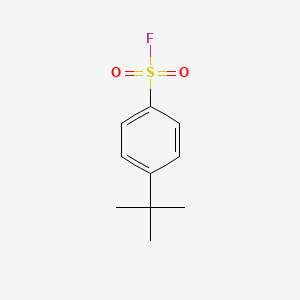

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)
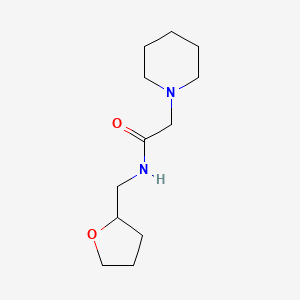
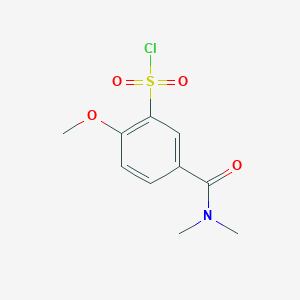
![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)
![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

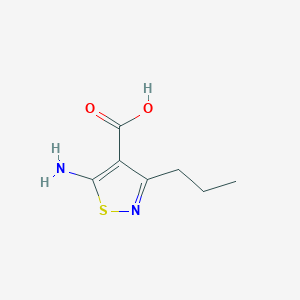
![2-(3,4-dimethylphenyl)-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]acetamide](/img/structure/B2389368.png)
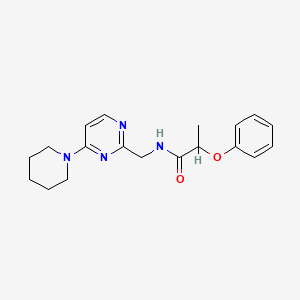
![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
